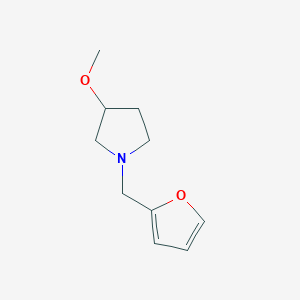

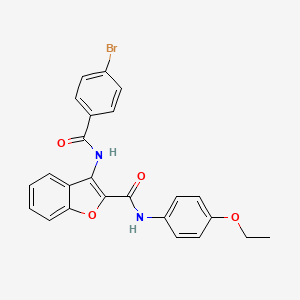

![molecular formula C21H14N4O3 B2545935 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile CAS No. 1326833-05-9](/img/structure/B2545935.png)

3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of pyrazole derivatives, which are structurally related to the compound , several methods have been reported. For instance, a novel pyrazole derivative was synthesized through a one-pot, four-component reaction involving condensation of various starting materials under reflux conditions, which highlights the efficiency and simplicity of such synthetic approaches . Similarly, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved by two convenient routes, demonstrating the versatility of the synthetic methods for related compounds .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography is a powerful tool for determining the precise molecular geometry. For example, a pyrazole derivative's structure was confirmed by single crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Additionally, the solid-state zwitterionic tautomerization of a benzimidazole derivative was characterized by X-ray diffraction, which is indicative of the dynamic nature of such compounds .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can lead to a variety of chemical transformations. The compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile, for example, was shown to react with heterocyclic diazonium salts to produce hydrazones, which could undergo intramolecular cyclization to form various heterocyclic compounds . This demonstrates the potential for complex chemical reactions involving pyrazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, which contribute to its three-dimensional supramolecular self-assembly . The thermal decomposition of the compound was studied by thermogravimetric analysis, providing insights into its stability . Furthermore, the electronic and structural properties of pyrazole compounds were investigated using density functional theory, which helps in understanding their optoelectronic properties .

Scientific Research Applications

Synthesis and Structural Studies

A study by Sairem et al. (2012) investigated the synthesis and structural characteristics of platinum group metal complexes, including those involving ligands related to 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile. Their research highlights the formation of mononuclear complexes and provides insights into the spectral and structural properties of these compounds. The nitrile group in these complexes was found to remain as a free pendant group, not participating in the complexation (Sairem et al., 2012).

Novel Synthesis Methods

A study by Al-Matar et al. (2010) describes a green, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, which involve compounds structurally similar to 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile. This method emphasizes an environmentally friendly approach to synthesizing these compounds (Al-Matar et al., 2010).

Antimicrobial Applications

Shruthi et al. (2016) conducted a study on novel benzimidazole–oxadiazole hybrid molecules, demonstrating their potent antimicrobial activities. Although not directly involving 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile, this research provides insights into the potential antimicrobial applications of structurally related compounds (Shruthi et al., 2016).

Structural and Spectral Characterization

Research by Kumara et al. (2018) on a novel pyrazole derivative, which shares structural features with 3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile, provides valuable data on the structural and spectral characterization of these compounds. The study includes X-ray crystal structure analysis and discusses molecular geometries and electronic structures, offering significant insights into the properties of similar compounds (Kumara et al., 2018).

properties

IUPAC Name |

3-[[2-(1,3-benzodioxol-5-yl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3/c22-11-14-2-1-3-15(8-14)12-24-6-7-25-18(21(24)26)10-17(23-25)16-4-5-19-20(9-16)28-13-27-19/h1-9,17-18,23H,10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNVGHZCAUQMKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NN2C1C(=O)N(C=C2)CC3=CC(=CC=C3)C#N)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]methyl}benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)